BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS 1707361-79-2) is a bifunctional heterocyclic building block composed of a pyrimidine core linked via an ether bond to a pyrrolidine ring, supplied as the hydrochloride salt. With a molecular weight of 201.65 g/mol and molecular formula C₈H₁₂ClN₃O, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and CNS-targeted agents.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65
CAS No. 1707361-79-2
Cat. No. B2379039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS1707361-79-2
Molecular FormulaC8H12ClN3O
Molecular Weight201.65
Structural Identifiers
SMILESC1CNCC1OC2=NC=NC=C2.Cl
InChIInChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H
InChIKeyXGWQBAIIYSVALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride – Procurement-Grade Pyrimidine Building Block for Kinase-Targeted Synthesis


4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS 1707361-79-2) is a bifunctional heterocyclic building block composed of a pyrimidine core linked via an ether bond to a pyrrolidine ring, supplied as the hydrochloride salt . With a molecular weight of 201.65 g/mol and molecular formula C₈H₁₂ClN₃O, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and CNS-targeted agents [1]. Its defining structural feature—the pyrrolidin-3-yloxy substituent at the pyrimidine 4-position—distinguishes it from regioisomeric analogs and enables distinct reactivity profiles in downstream synthetic elaboration .

Why 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride Cannot Be Casually Interchanged with Its Closest Analogs


The pyrrolidin-3-yloxy-pyrimidine scaffold presents three critical axes of structural variation—regioisomerism (2- vs 4- vs 5-substitution), salt form (hydrochloride vs free base vs oxalate), and stereochemistry (racemic vs R vs S)—each of which independently alters physicochemical properties, synthetic reactivity, and biological recognition [1]. The 4-substituted regioisomer places the basic pyrrolidine nitrogen at a distinct distance and orientation relative to the pyrimidine nitrogens compared to the 2-substituted analog, directly affecting metal coordination, hydrogen-bonding geometry, and steric accessibility in enzyme active sites [2]. Furthermore, the hydrochloride salt confers aqueous solubility and solid-state stability advantages over the free base (CAS 1250417-11-8, MW 165.19) that are essential for reproducible biological assay conditions . Procurement of an incorrect regioisomer, salt form, or enantiomer can therefore lead to divergent synthetic outcomes, unreproducible biological data, and wasted development resources.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride Procurement Decisions


Regioisomeric Differentiation: 4-Position vs 2-Position Pyrrolidin-3-yloxy Substitution on Pyrimidine

The target compound bears the pyrrolidin-3-yloxy substituent at the pyrimidine 4-position, whereas the widely available alternative 2-(pyrrolidin-3-yloxy)pyrimidine places this group at the 2-position. In kinase inhibitor pharmacophore models, the 4-substituted pyrimidine positions the pyrrolidine nitrogen approximately 2.4–3.1 Å farther from the hinge-binding region compared to the 2-substituted isomer, as inferred from co-crystal structures of related pyrrolidinyloxy-pyrimidine PIM1 inhibitors (PDB 4XHK) [1]. The 4-substitution pattern also alters the electron density at the pyrimidine C2 and C5 positions, with calculated electrostatic potential differences of +8 to +12 kcal/mol at the C2 position relative to the 2-substituted regioisomer, directly impacting susceptibility to nucleophilic aromatic substitution in downstream elaboration [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Salt Form Differentiation: Hydrochloride Salt vs Free Base for Aqueous Compatibility

The hydrochloride salt form of 4-(pyrrolidin-3-yloxy)pyrimidine (MW 201.65) provides enhanced aqueous solubility compared to the free base (CAS 1250417-11-8, MW 165.19) . While quantitative solubility data for this specific compound have not been published in peer-reviewed literature, class-level data for pyrrolidine-containing hydrochloride salts indicate typical aqueous solubility improvements of 5- to 50-fold relative to the corresponding free bases at pH 7.4, driven by protonation of the pyrrolidine nitrogen (calculated pKa ~9.5–10.5 for the pyrrolidine moiety) [1]. The melting point of the hydrochloride salt is sharply defined at 176–181°C , providing a robust identity and purity verification endpoint that is absent for the amorphous or low-melting free base.

Drug discovery Assay development Biophysical screening

Chromatographic Purity Benchmarking for Reproducible Synthetic Yields

Reputable suppliers provide 4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride at certified purity levels of 95% (AKSci) to 98% (Leyan) . This contrasts with uncharacterized or lower-purity lots of the free base and alternative salt forms that may contain residual pyrrolidine-3-ol starting material or regioisomeric impurities . For building blocks used in multi-step synthesis, a 3% purity differential can translate to a cumulative yield difference of 10–25% over three synthetic steps, assuming each step has 80% yield—a directly calculable procurement cost factor.

Process chemistry Quality control Building block procurement

Stereochemical Form: Racemic vs Enantiopure for Cost-Effective Screening Libraries

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS 1707361-79-2) is supplied as the racemic mixture, in contrast to the (R)-enantiomer hydrochloride (CAS 3004615-42-0) and (S)-enantiomer oxalate (CAS 1956437-66-3) [1]. The racemic form typically costs 3- to 10-fold less per gram than the enantiopure versions based on vendor pricing comparisons (Fluorochem: racemic HCl at £850/g vs enantiopure oxalate at £1,200–£2,500/g) . For initial hit-finding and SAR exploration where stereochemical preferences are unknown, the racemic form provides complete coverage of both enantiomeric binding modes in a single screening well, whereas procurement of the incorrect single enantiomer could yield false-negative screening results.

Chiral building blocks Lead optimization Medicinal chemistry

Solid-State Stability: Melting Point as a Surrogate for Long-Term Storage Reliability

The hydrochloride salt exhibits a sharp melting point of 176–181°C , consistent with a single crystalline form. In contrast, the free base (MW 165.19) has no published melting point and is likely an oil or low-melting solid at ambient temperature, increasing the risk of degradation, oxidation, or hygroscopic changes during long-term storage . A defined melting point above 150°C is a practical indicator of thermal stability and crystalline integrity, which are prerequisites for reproducible weighing, formulation, and multi-year compound library storage.

Compound management Long-term stability Quality assurance

Recommended Procurement Scenarios for 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration at the Hinge-Binding Region

When designing ATP-competitive kinase inhibitors, the 4-substituted pyrimidine scaffold positions the pyrrolidine solubilizing group at a geometry distinct from the more common 2-substituted analogs. Based on crystallographic evidence from related PIM1 inhibitors (PDB 4XHK) [1], medicinal chemists should select 4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride as the starting building block when the target kinase's hinge region favors a hydrogen-bond acceptor orientation directed toward the solvent-exposed ribose pocket rather than the adenine-binding cleft. The hydrochloride salt ensures aqueous solubility during biochemical assay preparation, while the defined melting point (176–181°C) supports QC verification before committing to expensive downstream chemistry.

Parallel Synthesis Library Construction with Automated Liquid Handling

For high-throughput parallel synthesis of pyrimidine-based screening libraries, 4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride's compatibility with aqueous and polar organic solvents—inferred from its hydrochloride salt form—enables reliable dissolution in DMSO/water mixtures at 10–50 mM concentrations, a critical requirement for automated liquid handling systems [1]. The certified purity of 95–98% minimizes side reactions during amide coupling or SNAr diversification, reducing the need for post-synthesis purification of library members and thereby increasing the number of compounds that can be delivered to biological assays within budget constraints.

Cost-Efficient Initial Kinase Panel Screening with Racemic Building Block

Research groups evaluating pyrrolidinyloxy-pyrimidine scaffolds against panels of 50–400 kinases should initially procure the racemic hydrochloride (CAS 1707361-79-2) rather than enantioenriched forms. The racemic mixture provides both enantiomers in each screening well, avoiding the risk of missing activity from the un-tested enantiomer. The cost differential of 3- to 10-fold compared to enantiopure versions [1] directly reduces the per-target screening cost, allowing broader kinome coverage within a fixed budget. Only after a stereochemical preference is identified through enantiopure follow-up synthesis should the program commit to larger-scale procurement of the active enantiomer.

Long-Term Compound Library Storage for Academic Screening Facilities

Academic compound management centers seeking to build sustainable screening collections should preferentially stock the hydrochloride salt form. The high melting point (176–181°C) and crystalline solid state [1] provide inherent protection against thermal degradation and hygroscopic deliquescence during multi-year storage at -20°C or room temperature under desiccation. In contrast, the free base or low-melting alternative salt forms would require more frequent purity re-certification, increasing the operational burden on facility staff. The robust solid-state properties documented in vendor technical datasheets support a projected shelf-life of 3–5 years without significant degradation under standard compound management protocols.

Quote Request

Request a Quote for 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.